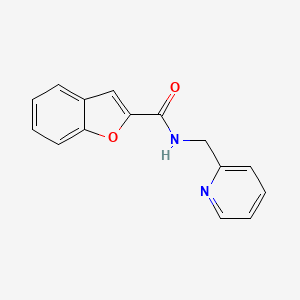

N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide

Vue d'ensemble

Description

N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 252.089877630 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cholinesterase Inhibitory Activity

N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide derivatives have been synthesized and studied for their potential as cholinesterase inhibitors. These compounds have shown potent inhibitory effects on butyrylcholinesterase, with some derivatives demonstrating significant inhibitory effects on Aβ self-aggregation, which is relevant in Alzheimer's disease research (Abedinifar et al., 2018).

Sigma Receptor Selective Ligands

Synthesis of benzofuran-2-carboxamide ligands, selective for sigma receptors, has been explored. These ligands exhibit high affinity at sigma-1 receptors, indicating potential applications in neurological research and therapy (Marriott et al., 2012).

PARP-1 Inhibitors

Benzofuran-7-carboxamide derivatives have been identified as novel scaffolds for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. These compounds have shown promising results in the optimization of potency for potential therapeutic applications (Lee et al., 2012).

Anti-Inflammatory, Analgesic, and Antipyretic Agents

Benzofuran-2-carboxamide derivatives have been synthesized and assessed for their in vivo anti-inflammatory, analgesic, and antipyretic activities. Some of these derivatives have exhibited potent activities, which could be of interest in the development of new therapeutic agents (Xie et al., 2014).

Co-Activator Associated Arginine Methyltransferase 1 (CARM1) Inhibitors

Research has been conducted on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting CARM1. These studies have contributed to understanding the influence of different heteroaryl fragments on the potency of these inhibitors (Allan et al., 2009).

Antifertility and Anti-Inflammatory Activities

The antifertility and anti-inflammatory activities of benzofuran derivatives have been explored, with some compounds demonstrating significant antiinflammatory activity. This research provides insights into potential therapeutic applications of these compounds (Saksena et al., 1971).

Drug-Discovery Applications

Benzofuran-2-carboxamides have been synthesized using a microwave-assisted multicomponent protocol, demonstrating the potential for rapid identification of biologically active compounds in drug discovery campaigns (Vincetti et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrabactin, have been shown to selectively bind to specific receptor complexes

Mode of Action

It’s known that the nature of the ligand can be critical to target specific receptor complexes . The compound likely interacts with its targets, leading to changes in cellular processes. More research is required to elucidate the exact mechanism of interaction.

Biochemical Pathways

For instance, N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine, a zinc chelator, has been shown to inhibit biofilm and hyphal formation

Pharmacokinetics

A compound with a similar structure, n-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide, has been evaluated for its pharmacokinetic properties . It was found to be highly bound to plasma proteins and showed no significant inhibitory effects on major CYP450 enzymes . The clearance for this compound was found to be 1.19 and 1.46 L/h/kg in rats and dogs, respectively . The absolute bioavailability in rat and dog were approximately 34.5% and 53.1%, respectively .

Result of Action

For instance, N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine, a zinc chelator, effectively inhibited biofilm formation and reduced hyphal formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide. For instance, the presence of zinc was found to suppress the inhibitory effect of N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine on biofilm and hyphal formation

Orientations Futures

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(17-10-12-6-3-4-8-16-12)14-9-11-5-1-2-7-13(11)19-14/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNJMOUOTREKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3,4-bis(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5584196.png)

![1-(4-{4-[4-(methylthio)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5584212.png)

![1-[(4-acetylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5584219.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5584225.png)

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5584234.png)

![N-(4-chlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5584240.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5584242.png)

![[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5584245.png)

![1-(cyclopropylmethyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5584249.png)

![1-(2-furoyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5584273.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5584289.png)